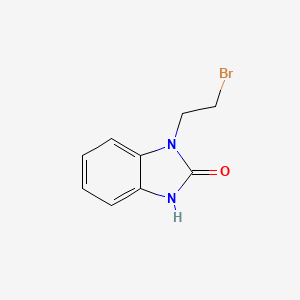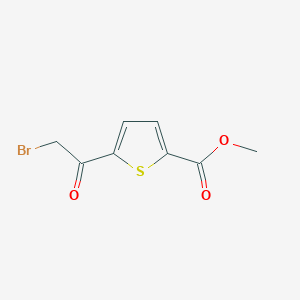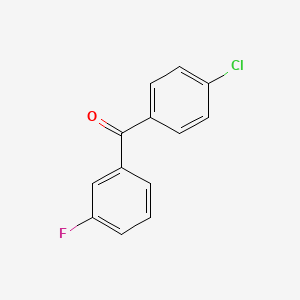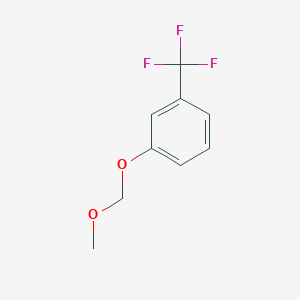
1-(Methoxymethoxy)-3-(Trifluormethyl)benzol
Übersicht
Beschreibung
The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . Trifluoromethyl-containing compounds, which have three equivalent C–F bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds .
Synthesis Analysis
Recent advances in trifluoromethylation involve the activation of carbon-centered radical intermediates . The C–F bond is the strongest single bond in organic compounds, and its activation is a challenging task in organic synthesis .Molecular Structure Analysis
The molecular structure of trifluoromethyl-containing compounds is characterized by the presence of three equivalent C–F bonds . These bonds are strong and influence the reactivity of the compound.Chemical Reactions Analysis
Trifluoromethyl-containing compounds can undergo various chemical reactions, including trifluoromethylation of carbon-centered radical intermediates . They can also be used as starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl-containing compounds are influenced by the presence of the trifluoromethyl group and the strong C–F bonds .Wissenschaftliche Forschungsanwendungen
Entwicklung von Fluorophoren in der Fluoreszenzmikroskopie
1-(Methoxymethoxy)-3-(Trifluormethyl)benzol: kann bei der Entwicklung von Fluorophoren auf Basis eines einzelnen Benzolrings (SBBFs) verwendet werden. Diese Fluorophore mit ihrer Dipolstruktur aus Elektronendonor und -akzeptor sind entscheidend für Fluoreszenzmikroskopie-Techniken. Sie bieten eine hohe Helligkeit und Stabilität, was sie für die biologische Bildgebung geeignet macht, um zelluläre Prozesse in Echtzeit zu verfolgen und zu beobachten .
Organische Synthese und Pharmazeutische Chemie
Die Trifluormethylgruppe innerhalb dieser Verbindung ist in Pharmazeutika von Bedeutung. Ihre Anwesenheit kann die metabolische Stabilität und Bioverfügbarkeit potenzieller Medikamentenkandidaten verbessern. Forscher nutzen diese Verbindung bei der Synthese komplexerer Moleküle, die als Bausteine für neue Medikamente dienen können .
Materialwissenschaften: Herstellung fortschrittlicher Polymere
In den Materialwissenschaften kann This compound zur Entwicklung fortschrittlicher Polymere beitragen. Seine Struktureigenschaften können genutzt werden, um Polymere mit spezifischen Eigenschaften wie erhöhter Beständigkeit gegen Abbau oder verbesserter mechanischer Festigkeit zu erzeugen .
Analytische Techniken: Chromatographie und Massenspektrometrie
Die einzigartigen physikalisch-chemischen Eigenschaften dieser Verbindung machen sie wertvoll in der analytischen Chemie, insbesondere in der Chromatographie und Massenspektrometrie. Sie kann als Standard oder als Derivatisierungsreagenz dienen, um bei der Identifizierung und Quantifizierung komplexer Mischungen zu helfen .
Sensortechnologien
Die Elektronendonor-Akzeptor-Struktur von This compound macht sie zu einem Kandidaten für die Entwicklung von Sensormaterialien. Diese Materialien können Veränderungen in der Umgebung, wie z. B. pH-Verschiebungen oder das Vorhandensein bestimmter Ionen oder Moleküle, erkennen .
Radikale Trifluormethylierung in der organischen Chemie
Diese Verbindung spielt eine Rolle im Prozess der radikalen Trifluormethylierung, der entscheidend ist, um Trifluormethylgruppen in organische Moleküle einzuführen. Dieser Prozess ist unerlässlich, um Verbindungen mit gewünschten Eigenschaften zu erzeugen, die in verschiedenen chemischen Industrien eingesetzt werden .
Wirkmechanismus
Safety and Hazards
While specific safety and hazard information for “1-(Methoxymethoxy)-3-(trifluoromethyl)benzene” is not available, it’s important to note that exposure to benzene has been associated with a range of acute and long-term adverse health effects and diseases, including cancer and hematological effects .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(methoxymethoxy)-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c1-13-6-14-8-4-2-3-7(5-8)9(10,11)12/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAJDXRDOOVXBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60456185 | |
| Record name | Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
334018-79-0 | |
| Record name | Benzene, 1-(methoxymethoxy)-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60456185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




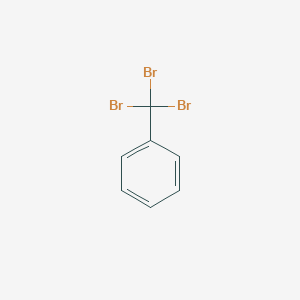

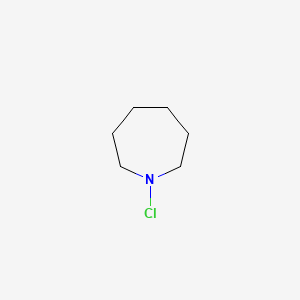
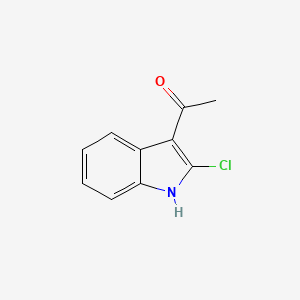
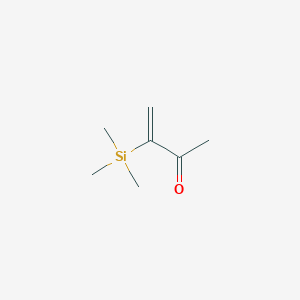
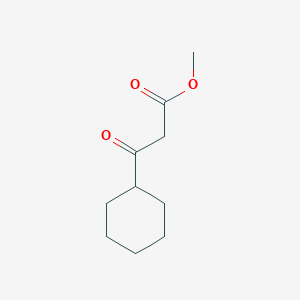
![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)

![1H-Pyrrole, 2,2'-[(4-methoxyphenyl)methylene]bis-](/img/structure/B1600679.png)

